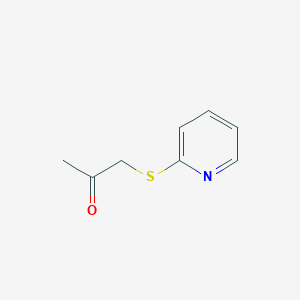
1,2-Diethyl-3,4,5,6-tetramethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diethyl-3,4,5,6-tetramethylbenzene is an organic compound with the molecular formula C14H22. It is a derivative of benzene, where four methyl groups and two ethyl groups are substituted on the benzene ring. This compound is known for its unique structural properties and is used in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-diethyl-3,4,5,6-tetramethylbenzene typically involves the alkylation of a tetramethylbenzene precursor. One common method is the Friedel-Crafts alkylation, where 1,2,3,4-tetramethylbenzene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the compound. The use of high-purity reagents and advanced catalytic systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diethyl-3,4,5,6-tetramethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethylated and methylated cyclohexanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,2-Diethyl-3,4,5,6-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-diethyl-3,4,5,6-tetramethylbenzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetramethylbenzene (Prehnitene): Similar structure but lacks ethyl groups.
1,2,4,5-Tetramethylbenzene (Durene): Another tetramethylbenzene isomer with different substitution pattern.
Uniqueness
1,2-Diethyl-3,4,5,6-tetramethylbenzene is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
33884-69-4 |
|---|---|
Fórmula molecular |
C14H22 |
Peso molecular |
190.32 g/mol |
Nombre IUPAC |
1,2-diethyl-3,4,5,6-tetramethylbenzene |
InChI |
InChI=1S/C14H22/c1-7-13-11(5)9(3)10(4)12(6)14(13)8-2/h7-8H2,1-6H3 |
Clave InChI |
NHBSDRVFXFTYBZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(C(=C1CC)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


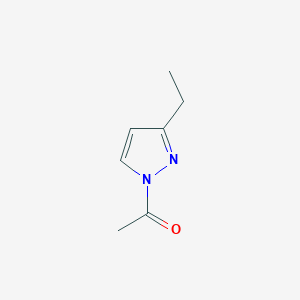
![N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline](/img/structure/B13994470.png)
![[4-(Sulfamoylmethyl)phenyl]arsonic acid](/img/structure/B13994477.png)
![2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol](/img/structure/B13994478.png)

![7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl-](/img/structure/B13994488.png)


![5-[Ethyl(benzylamino)]-1-phenyltetrazole](/img/structure/B13994496.png)
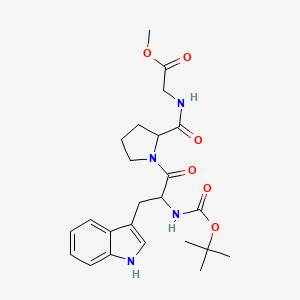
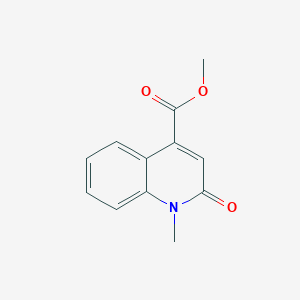
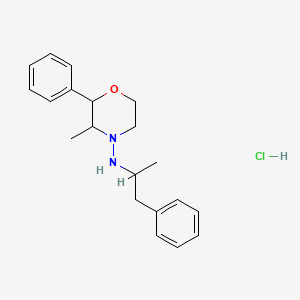
![1-(3,4-Dichlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea](/img/structure/B13994521.png)
